molecular formula C15H17NO B14259283 3-[4-(Propan-2-yl)anilino]phenol CAS No. 236095-50-4

3-[4-(Propan-2-yl)anilino]phenol

Cat. No.: B14259283
CAS No.: 236095-50-4
M. Wt: 227.30 g/mol
InChI Key: JJYFTCHATMYUMJ-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)anilino]phenol is an organic compound that belongs to the class of phenols and anilines It is characterized by the presence of a phenol group and an aniline group substituted with a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yl)anilino]phenol typically involves the reaction of 4-isopropylaniline with phenol under specific conditions. One common method is the use of a coupling reaction, where the aniline derivative is reacted with a phenol derivative in the presence of a catalyst, such as a palladium complex, under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale coupling reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yl)anilino]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[4-(Propan-2-yl)anilino]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yl)anilino]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the aniline group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Propan-2-yl)anilino]phenol is unique due to the presence of both phenol and aniline groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and interactions compared to its simpler analogs .

Properties

CAS No.

236095-50-4

Molecular Formula

C15H17NO

Molecular Weight

227.30 g/mol

IUPAC Name

3-(4-propan-2-ylanilino)phenol

InChI

InChI=1S/C15H17NO/c1-11(2)12-6-8-13(9-7-12)16-14-4-3-5-15(17)10-14/h3-11,16-17H,1-2H3

InChI Key

JJYFTCHATMYUMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=CC(=CC=C2)O

Origin of Product

United States

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